molecular formula C12H17ClN2O2 B2410573 Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate CAS No. 135941-95-6

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate

Cat. No.: B2410573
CAS No.: 135941-95-6
M. Wt: 256.73
InChI Key: BKYBXDNACVNSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its white to yellow solid form and has a molecular weight of 256.73 g/mol .

Properties

IUPAC Name

tert-butyl N-[(2-chlorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYBXDNACVNSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazine with 2-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate has been investigated for its potential as a pharmaceutical agent. The hydrazine moiety is known for its biological activity, particularly as a precursor in the synthesis of various bioactive compounds.

  • Antitumor Activity : Compounds derived from hydrazine derivatives have shown promising results in antitumor studies. For instance, modifications of hydrazinecarboxylates have been linked to enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer agents .
  • Antimicrobial Properties : Research indicates that hydrazine derivatives can exhibit antimicrobial activities. The introduction of halogen substituents, such as chlorine in this compound, may enhance its efficacy against various bacterial strains .

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and efficiency:

  • Synthesis Pathways : The compound can be synthesized through the reaction of tert-butyl hydrazinecarboxylate with 2-chlorobenzyl chloride under basic conditions. This reaction has been documented to yield high purity products suitable for further functionalization .
  • Reactivity in Organic Synthesis : this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, including cyclization reactions that lead to the formation of heterocycles .

Case Study 1: Anticancer Activity

A study conducted on a series of hydrazine derivatives, including this compound, demonstrated significant growth inhibition in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's structure-activity relationship (SAR) was analyzed to optimize its potency and selectivity .

Case Study 2: Synthesis Optimization

In a comparative study on the synthesis of hydrazine derivatives, researchers highlighted the efficiency of using this compound as a starting material. The study reported yields exceeding 85% under optimized conditions, showcasing its utility in producing other bioactive compounds rapidly .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityPotential lead compound for anticancer drugs
Antimicrobial PropertiesExhibits activity against bacterial strains
Synthetic IntermediateUsed in the synthesis of complex organic molecules
Synthesis OptimizationHigh yield synthesis routes documented

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-chlorophenyl)methylamino]carbamate
  • Hydrazinecarboxylic acid, 2-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications, making it a valuable compound for targeted research and development .

Biological Activity

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN2_2O2_2
  • IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-chlorobenzaldehyde under acidic conditions. This reaction forms the hydrazone intermediate, which can be further processed to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of hydrazinecarboxylates, including this compound, exhibit notable antimicrobial activity. A study demonstrated that these compounds were effective against various bacterial strains, suggesting their potential use as antimicrobial agents .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. Mechanistic studies suggest that it may act through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study: Apoptosis Induction in HeLa Cells

In a controlled experiment, HeLa cells treated with this compound exhibited:

  • Increased Caspase-3 Activity : Indicative of apoptosis.
  • Decreased Bcl-2 Expression : Suggesting a shift towards pro-apoptotic signaling.
  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

The biological activity of this compound is attributed to its interaction with cellular targets involved in key signaling pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : Changes in the expression levels of genes related to apoptosis and cell cycle regulation have been reported.

Q & A

Q. Table 1: Comparison of Synthetic Methods

SolventTemperatureReaction TimeYieldReference
EthanolReflux3 h71%
AcetonitrileRT16 h88%

Basic: How is this compound characterized post-synthesis?

Answer:
Key characterization methods include:

Spectroscopy :

  • 1H/13C NMR : Confirm hydrazine and aromatic proton environments (e.g., δ 7.2–7.4 ppm for chlorobenzyl protons) .
  • IR : Detect carbamate C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 285.1) .

Purity Assessment : TLC with chloroform/methanol (95:5) to monitor by-products .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Critical variables include:

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol .

Catalysis : Acidic or basic additives (e.g., p-toluenesulfonic acid) may accelerate imine formation .

Temperature Control : Reflux conditions (e.g., 80°C in ethanol) vs. room-temperature stirring for sensitive intermediates .

Workflow Design : Use design of experiments (DoE) to evaluate interactions between variables like molar ratio and solvent volume .

Advanced: What are the challenges in handling hydrazinecarboxylate derivatives, and how are they mitigated?

Answer:
Key challenges and solutions:

Hydrazine Stability :

  • Moisture Sensitivity : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis .
  • Oxidation : Use antioxidants (e.g., BHT) in storage solutions .

Safety Protocols :

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .

Advanced: How can reaction by-products or impurities be analyzed and resolved?

Answer:

Chromatography :

  • Column Chromatography : Separate unreacted aldehydes using silica gel and ethyl acetate/hexane gradients .
  • HPLC : Quantify impurities with reverse-phase C18 columns and UV detection .

Spectroscopic Analysis :

  • 2D NMR (HSQC, COSY) : Identify coupling patterns of by-products .

Crystallography : X-ray diffraction to resolve structural ambiguities in complex by-products .

Basic: What safety precautions are essential when working with this compound?

Answer:

Handling :

  • Avoid ignition sources (sparks, open flames) due to potential decomposition gases .
  • Use chemical-resistant gloves (nitrile) and closed systems for transfers .

Storage : Keep in airtight containers at room temperature, protected from light .

Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: Are computational methods applicable to predict reactivity or stability of this compound?

Answer:
Yes, computational tools can aid in:

Reactivity Prediction :

  • DFT Calculations : Model transition states for hydrazine-aldehyde condensation (e.g., Gaussian or ORCA software) .

Stability Analysis :

  • Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature .

Solvent Effects : COSMO-RS to predict solubility and solvent interactions .

Advanced: How does the chlorobenzyl substituent influence the compound’s electronic and steric properties?

Answer:

Electronic Effects :

  • The electron-withdrawing Cl group increases electrophilicity of the benzyl carbon, enhancing reactivity in nucleophilic additions .

Steric Effects :

  • Ortho-chloro substitution creates steric hindrance, potentially reducing reaction rates in bulky environments .

Spectroscopic Impact :

  • Cl atoms deshield adjacent protons, shifting NMR signals downfield (e.g., δ 7.3–7.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.